4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
CAS No.: 1207060-22-7
Cat. No.: VC7212726
Molecular Formula: C25H24N4O4S
Molecular Weight: 476.55
* For research use only. Not for human or veterinary use.
![4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide - 1207060-22-7](/images/structure/VC7212726.png)
Specification
CAS No. | 1207060-22-7 |
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Molecular Formula | C25H24N4O4S |
Molecular Weight | 476.55 |
IUPAC Name | 4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Standard InChI | InChI=1S/C25H24N4O4S/c1-17-3-10-22(33-17)15-27-24(31)18-4-8-20(9-5-18)29-14-13-26-25(29)34-16-23(30)28-19-6-11-21(32-2)12-7-19/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |
Standard InChI Key | SSYHKMBKYFTNQL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three critical structural motifs:
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A 1H-imidazole core substituted at the 1-position with a benzamide group.
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A sulfanyl-linked carbamoyl methyl group at the 2-position of the imidazole, connected to a 4-methoxyphenyl moiety.
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An N-[(5-methylfuran-2-yl)methyl] substituent on the benzamide nitrogen.
This arrangement creates a hybrid structure capable of diverse molecular interactions, including hydrogen bonding (via amide and furan oxygen), π-π stacking (aromatic rings), and hydrophobic interactions (methyl and methoxy groups).
Key Physicochemical Data
Property | Value |
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Molecular Formula | C25H24N4O4S |
Molecular Weight | 476.55 g/mol |
IUPAC Name | 4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
SMILES | CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Solubility | Not fully characterized; limited solubility in aqueous media inferred from structural analogs |
Synthesis and Characterization
Synthetic Strategy
The synthesis involves a multi-step sequence, typically including:
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Imidazole Ring Formation: Cyclization of appropriately substituted precursors (e.g., glyoxal and ammonia derivatives) under controlled pH and temperature .
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Sulfanyl Group Introduction: Thiol-ene click chemistry or nucleophilic substitution to attach the carbamoyl methyl sulfide moiety.
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Benzamide Functionalization: Amide coupling using benzoyl chloride derivatives and the furan-methylamine substituent.
Optimization Challenges
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Reaction Temperature: Excessive heat during imidazole cyclization risks side-product formation (e.g., pyrrole derivatives) .
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.
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Protection/Deprotection: Methoxy and furan groups require temporary protection (e.g., silyl ethers) during reactive steps .
Analytical Confirmation
Technique | Key Observations |
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1H NMR | - Imidazole protons at δ 7.2–7.5 ppm (doublet) - Methoxy singlet at δ 3.8 ppm - Furan methyl at δ 2.3 ppm |
13C NMR | - Carbonyl carbons (amide, carbamate) at 165–170 ppm - Aromatic carbons in 110–150 ppm range |
HPLC | Purity >95% achieved via reverse-phase C18 column (ACN/water gradient) |
Stability and Reactivity
Degradation Pathways
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Photolysis: The benzamide and furan groups may undergo [2+2] cycloaddition under UV light, necessitating amber storage.
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Oxidation: Sulfanyl (-S-) linkage susceptible to oxidation to sulfoxide/sulfone derivatives in presence of H2O2 or O2.
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Hydrolysis: Carbamoyl group may degrade under strongly acidic/basic conditions (e.g., pH <2 or >10).
Stabilization Strategies
Condition | Mitigation Approach |
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Aqueous Solutions | Lyophilization with cryoprotectants (trehalose) |
Long-term Storage | Argon atmosphere, -20°C |
Biological Assays | Antioxidants (e.g., ascorbate) in buffer |
Future Directions
Priority Research Areas
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Target Deconvolution: High-throughput screening against kinase panels or GPCR arrays.
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SAR Studies: Modifying the furan methyl or methoxy group to optimize potency/selectivity.
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Formulation Development: Nanoencapsulation to address solubility limitations.
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